2-Methoxy-5-(pyridin-3-yl)benzoic acid
Overview
Description
2-Methoxy-5-(pyridin-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a methoxy group at the second position and a pyridin-3-yl group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 3-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methoxybenzoic acid with 3-bromopyridine in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products:
Oxidation: Formation of 2-carboxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(piperidin-3-yl)benzoic acid.
Substitution: Formation of 2-halo-5-(pyridin-3-yl)benzoic acid or 2-amino-5-(pyridin-3-yl)benzoic acid.
Scientific Research Applications
2-Methoxy-5-(pyridin-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions in biological systems.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyridin-3-yl)benzoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects.
Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
2-Methoxybenzoic acid: Lacks the pyridin-3-yl group, making it less versatile in terms of chemical reactivity and applications.
5-(Pyridin-3-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and electronic properties.
2-Methoxy-5-(pyridin-2-yl)benzoic acid: Similar structure but with the pyridine ring attached at a different position, potentially leading to different chemical and biological properties.
Uniqueness: 2-Methoxy-5-(pyridin-3-yl)benzoic acid is unique due to the presence of both the methoxy and pyridin-3-yl groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxy-5-pyridin-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-4-9(7-11(12)13(15)16)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWKISQBVYFWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.